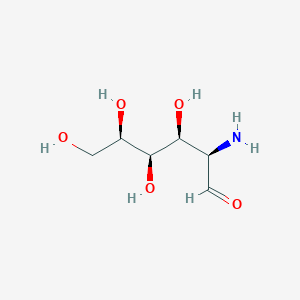

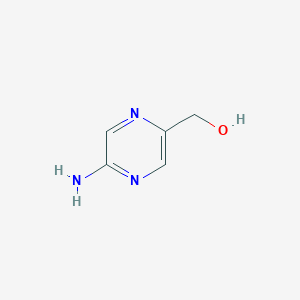

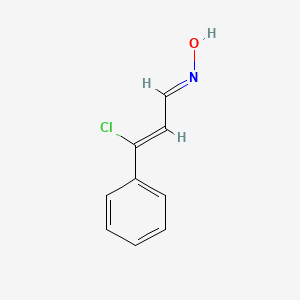

![molecular formula C16H20N4O3 B3281135 6-Amino-1-benzyl-5-[(tetrahydro-furan-2-ylmethyl)-amino]-1H-pyrimidine-2,4-dione CAS No. 728898-91-7](/img/structure/B3281135.png)

6-Amino-1-benzyl-5-[(tetrahydro-furan-2-ylmethyl)-amino]-1H-pyrimidine-2,4-dione

Overview

Description

Scientific Research Applications

Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides

The review by Ostrowski (2022) explores the significance of furan and thiophene as components of bioactive molecules, particularly in purine and pyrimidine nucleobases, nucleosides, and their analogs. This research underscores the utility of heteroaryl substituents in medicinal chemistry, demonstrating their potential in enhancing antiviral, antitumor, antimycobacterial, and antiparkinsonian activities through bioisosteric replacement. The study highlights various classes of compounds, including heteroaryl-substituted derivatives, and discusses the modifications aimed at optimizing activity and selectivity (Ostrowski, 2022).

Chemistry and Properties of Pyrimidine Complexes

Boča, Jameson, and Linert (2011) provide a comprehensive review of the chemistry surrounding compounds containing pyrimidine and its complexes. This study encompasses preparation methods, properties of organic compounds, and a variety of biological and electrochemical activities. It identifies areas for future investigation, suggesting the potential for discovering unknown analogues with significant applications (Boča, Jameson, & Linert, 2011).

Structural-Activity Relationship of Pyrimidine Ligands

Research by Niedzwicki et al. (1983) on pyrimidine analogs as inhibitors of specific enzymes presents a foundation for the rational design of new inhibitors. This structural-activity relationship study provides insights into the binding of ligands to enzymes, emphasizing the significance of pyrimidine derivatives in developing therapeutic agents (Niedzwicki, el Kouni, Chu, & Cha, 1983).

Anti-inflammatory Effects and SARs of Pyrimidines

Rashid et al. (2021) summarize the synthesis, anti-inflammatory effects, and structure-activity relationships of pyrimidine derivatives. The review discusses various synthetic methods and the molecular basis for their anti-inflammatory actions, offering a guide for the development of new pyrimidine analogs as anti-inflammatory agents with reduced toxicity (Rashid et al., 2021).

Conjugated Polymers for Optoelectronic Materials

Lipunova et al. (2018) review the use of quinazoline and pyrimidine rings in the development of optoelectronic materials, highlighting their applications in luminescent elements and photoelectric conversion elements. This research shows the value of incorporating pyrimidine fragments into π-extended conjugated systems for creating novel materials for organic light-emitting diodes and other optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name |

6-amino-1-benzyl-5-(oxolan-2-ylmethylamino)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c17-14-13(18-9-12-7-4-8-23-12)15(21)19-16(22)20(14)10-11-5-2-1-3-6-11/h1-3,5-6,12,18H,4,7-10,17H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLKCGNIXRBJHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

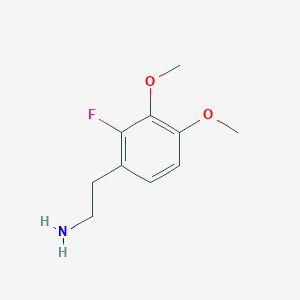

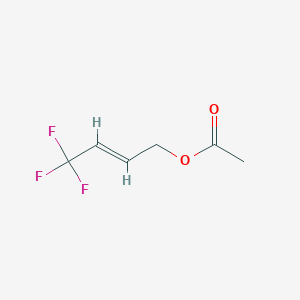

![[3,4-Dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]oxyphosphonic acid](/img/structure/B3281101.png)

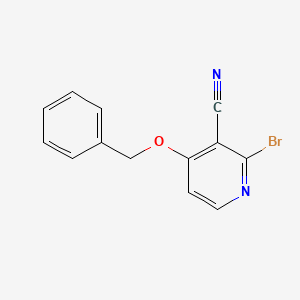

![2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3281127.png)